Cas no 89106-18-3 (1-Propanone, 1-(4-chloro-3-methoxyphenyl)-)
1-Propanone, 1-(4-chloro-3-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-(4-chloro-3-methoxyphenyl)-
- 1-(4-chloro-3-methoxyphenyl)propan-1-one
- AKOS017518908
- DTXSID20751800
- SCHEMBL13545220
- 1-(4-Chloro-3-methoxy-phenyl)-propan-1-one
- 89106-18-3
-
- Inchi: 1S/C10H11ClO2/c1-3-9(12)7-4-5-8(11)10(6-7)13-2/h4-6H,3H2,1-2H3
- InChI Key: PNRKIECTQWBVHL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1OC)C(CC)=O
Computed Properties
- Exact Mass: 198.0447573g/mol
- Monoisotopic Mass: 198.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3Ų
1-Propanone, 1-(4-chloro-3-methoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015031053-250mg |
4'-Chloro-3'-methoxypropiophenone |
89106-18-3 | 97% | 250mg |
$504.00 | 2023-08-31 | |
| Alichem | A015031053-500mg |
4'-Chloro-3'-methoxypropiophenone |
89106-18-3 | 97% | 500mg |
$790.55 | 2023-08-31 | |
| Alichem | A015031053-1g |
4'-Chloro-3'-methoxypropiophenone |
89106-18-3 | 97% | 1g |
$1519.80 | 2023-08-31 |
1-Propanone, 1-(4-chloro-3-methoxyphenyl)- Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-Propanone, 1-(4-chloro-3-methoxyphenyl)-
Introduction to 1-Propanone, 1-(4-chloro-3-methoxyphenyl) and Its Applications in Modern Chemical Research
1-Propanone, 1-(4-chloro-3-methoxyphenyl), with the CAS number 89106-18-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal science. The presence of both chloro and methoxy substituents on the aromatic ring imparts distinct reactivity, making it a valuable intermediate in the development of various bioactive molecules.
The compound's structure consists of a propanone backbone attached to a phenyl ring modified at the 4th position with a chlorine atom and at the 3rd position with a methoxy group. This specific arrangement enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Researchers have leveraged these properties to develop novel methodologies for the synthesis of heterocyclic compounds, which are widely prevalent in pharmaceuticals.
In recent years, 1-Propanone, 1-(4-chloro-3-methoxyphenyl) has been explored as a key precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the aromatic ring with electron-withdrawing and donating groups, chemists have been able to fine-tune the binding affinity of these inhibitors to their target enzymes. Preliminary studies indicate that derivatives of this compound exhibit promising inhibitory activity against certain kinases, making them attractive candidates for further development.
Moreover, the compound's reactivity has been harnessed in the development of fluorescent probes for biological imaging. The combination of electron-donating and withdrawing groups on the phenyl ring can be exploited to design probes that exhibit fluorescence upon interaction with specific biological targets. Such probes are invaluable tools in cellular biology and diagnostics, allowing researchers to visualize and quantify biological processes with high precision. The versatility of 1-Propanone, 1-(4-chloro-3-methoxyphenyl) in this context underscores its importance as a building block in chemical biology.
Advances in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches are complemented by experimental validations, which have consistently shown that modifications to the chloro and methoxy substituents can significantly alter the pharmacological properties of derived compounds. This synergy between computational and experimental methods has accelerated the discovery pipeline for new therapeutic agents.
The pharmaceutical industry has also recognized the potential of 1-Propanone, 1-(4-chloro-3-methoxyphenyl) as a scaffold for drug development. Its structural features allow for easy functionalization, enabling the creation of libraries of compounds for high-throughput screening. This approach has led to the identification of several lead compounds with therapeutic potential, including those targeting neurological disorders and inflammatory diseases. The compound's role as a versatile intermediate continues to drive innovation in drug discovery programs worldwide.
From an environmental perspective, efforts have been made to develop greener synthetic routes for 1-Propanone, 1-(4-chloro-3-methoxyphenyl). Catalytic methods that minimize waste and energy consumption are being prioritized to align with sustainable chemistry principles. Such methodologies not only reduce environmental impact but also improve cost-efficiency in large-scale production. The integration of green chemistry principles into synthetic protocols reflects a broader shift towards more sustainable practices in chemical manufacturing.
The future prospects for 1-Propanone, 1-(4-chloro-3-methoxyphenyl) are promising, with ongoing research exploring its potential applications in emerging fields such as materials science and nanotechnology. Its unique structural features make it a candidate for developing advanced materials with tailored properties. Additionally, its role in biocatalysis is being investigated, where it could serve as a substrate for engineered enzymes to perform specific chemical transformations under mild conditions.
In conclusion,1-Propanone, 1-(4-chloro-3-methoxyphenyl) (CAS no. 89106-18-3) is a multifaceted compound with significant implications across various domains of chemical research. Its structural versatility enables diverse applications ranging from pharmaceuticals to biotechnology and materials science. As research continues to uncover new possibilities,this molecule is poised to remain at the forefront of innovation,driving advancements that benefit both science and society.
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